molecular formula C13H11BF3NO5S B3030786 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide CAS No. 957062-98-5

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide

Cat. No.: B3030786
CAS No.: 957062-98-5
M. Wt: 361.1
InChI Key: SZIKGKUJHXEEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is a chemical compound with the molecular formula C13H11BF3NO5S It is known for its unique structural features, which include a trifluoromethoxy group and a boronobenzenesulfonamide moiety

Preparation Methods

The synthesis of 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide typically involves the reaction of 4-trifluoromethoxyaniline with boronic acid derivatives under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide can be compared with other similar compounds, such as:

    Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

    Trifluoromethoxybenzene: A compound with a similar trifluoromethoxy group but lacking the boronobenzenesulfonamide moiety.

    Sulfonamide derivatives:

Properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKGKUJHXEEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672865
Record name (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-98-5
Record name (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Reactant of Route 5
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Reactant of Route 6
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.